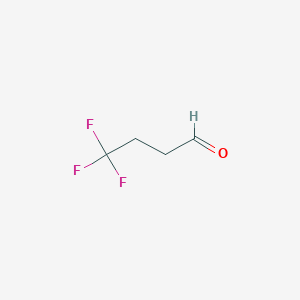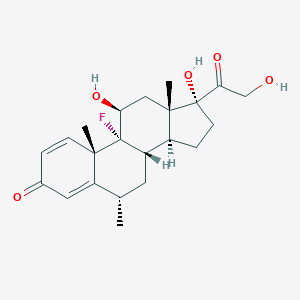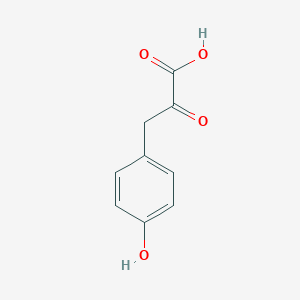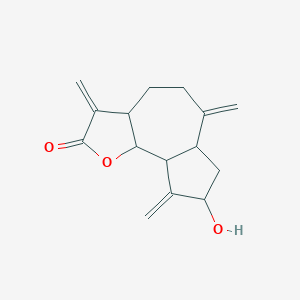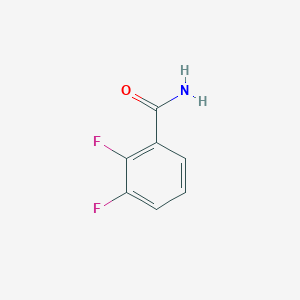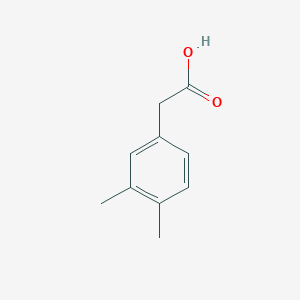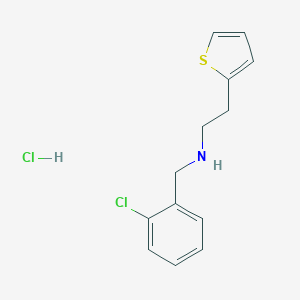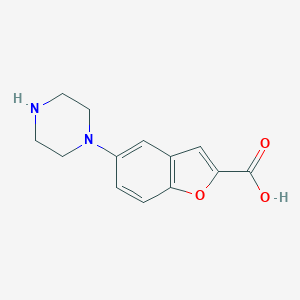
5-Methoxyisoindoline-1,3-dione
Overview
Description
5-Methoxyisoindoline-1,3-dione, also known as 5-MID, is a heterocyclic organic compound with a molecular formula of C9H8NO2. It is a colorless crystalline solid that has a melting point of 128-129°C. 5-MID is a versatile synthetic building block for the synthesis of various heterocyclic compounds and has a wide range of applications in the fields of medicinal chemistry and organic synthesis.
Scientific Research Applications
Chemical Synthesis and Anti-Inflammatory Activity : 5-Methoxyisoindoline-1,3-dione, when treated with resonance-stabilized alkylidenephosphoranes, yields monoalkenes, demonstrating the potential for creating various chemical derivatives. These derivatives have been shown to possess anti-inflammatory properties, particularly in a rat adjuvant model, marking the first demonstration of the anti-inflammatory activity of phthalimide derivatives (Abdou, Khidre, & Barghash, 2012).
Applications in Treating HIV : Derivatives of this compound have been investigated for their role in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This research highlights the potential use of these derivatives in antiviral therapies, particularly against HIV (Billamboz et al., 2011).
Pharmacological Applications in Alzheimer’s Disease : Isoindoline-1,3-dione derivatives have been evaluated as potential disease-modifying multifunctional anti-Alzheimer agents. These compounds show promising results in inhibiting acetylcholinesterase, a symptomatic target, and other disease-modifying targets, indicating their potential in treating Alzheimer's disease (Panek et al., 2018).
Role in Developing Anti-Psoriasis Agents : Thalidomide derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity, specifically in the context of psoriasis. These derivatives demonstrate significant potential as novel anti-psoriasis agents (Tang et al., 2018).
Potential in Herbicide Development : Pyrazole-Isoindoline-1,3-dione hybrids have been explored as scaffolds for developing 4-hydroxyphenylpyruvate dioxygenase inhibitors, demonstrating potential as effective herbicides for weed control (He et al., 2019).
Research on Antifungal and Antibacterial Agents : Studies on nitroisoindoline-1,3-diones analogues have been conducted to evaluate their antibacterial and antifungal activities. These compounds show promise as potential agents against various bacterial and fungal strains (Sankhe & Chindarkar, 2021).
Antiviral Research Against Hepatitis B : 2-Hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivatives, closely related to this compound, have been investigated for their ability to block Hepatitis B virus replication. This research opens avenues for developing new treatments for Hepatitis B (Cai et al., 2014).
Evaluation in Cancer Treatment : Some 5-nitroindole-2,3-dione derivatives have been synthesized and preliminarily evaluated for their cytotoxicity against various cancer cell lines. This indicates the potential of these compounds in cancer therapy (Karalı, 2002).
Mechanism of Action
Target of Action
5-Methoxyisoindoline-1,3-dione primarily targets the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, sleep, and cognition. In particular, the D2 receptor is implicated in several neurological disorders, including Parkinson’s disease and schizophrenia .
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction modulates the receptor’s activity, potentially altering the signaling pathways it is involved in .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it likely influences dopaminergic signaling pathways . These pathways play a key role in the regulation of movement, mood, and reward.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds that includes this compound, have favorable pharmacokinetic parameters
Result of Action
One study found that an isoindoline derivative was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that this compound may have similar neuroprotective effects.
Biochemical Analysis
Biochemical Properties
5-Methoxyisoindoline-1,3-dione is known to interact with various enzymes, proteins, and other biomolecules . These interactions are influenced by the specific substituents attached to both the isoindoline core and the carbonyl groups . The compound has been tested in silico on the human dopamine receptor D2 to predict its affinities and some pharmacokinetic parameters .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been investigated. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have inhibitory effects on the viability of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been suggested that the compound has the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
properties
IUPAC Name |
5-methoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIANPEOCBJDOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522429 | |
| Record name | 5-Methoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50727-04-3 | |
| Record name | 5-Methoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


